2,3-Dimethyl-1,3-cyclohexadiene
Description
Properties
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an E2 elimination mechanism, where a strong base abstracts a β-hydrogen adjacent to the halogen atom, facilitating the simultaneous removal of HX and the formation of the conjugated diene system. For example, treatment of 3-bromo-2,3-dimethylcyclohexane with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 80–100°C yields the target diene. The steric hindrance imposed by the methyl groups at C2 and C3 influences the regioselectivity, favoring the formation of the 1,3-diene over alternative isomers.
Key Variables:
-
Base Strength : Stronger bases (e.g., KOtBu, LDA) enhance elimination kinetics but may promote side reactions such as polymerization.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states and improve yields compared to nonpolar media.
-
Temperature : Elevated temperatures (80–120°C) accelerate elimination but risk thermal decomposition of the diene.
Side Reactions and Byproduct Formation
Competing pathways include:
-
Dimerization : The diene’s conjugated system readily undergoes [4+2] cycloaddition, forming dimers that reduce monomer yield. This is mitigated by conducting reactions under dilute conditions.
-
Isomerization : Trace acids or residual moisture catalyze the rearrangement to 1,4-dienes, necessitating anhydrous conditions and inert atmospheres.
Catalytic Dehydrogenation of 2,3-Dimethylcyclohexane
Catalytic dehydrogenation offers a scalable route to this compound, particularly in industrial settings. This method involves the removal of hydrogen from a saturated cyclohexane derivative using transition metal catalysts.
Catalyst Systems and Optimization
Palladium-based catalysts (e.g., Pd/C, Pd-Al₂O₃) exhibit high activity for this transformation. For instance, passing 2,3-dimethylcyclohexane vapor over a 5% Pd/C catalyst at 250–300°C under reduced pressure (10–50 mmHg) achieves conversions exceeding 70%. The reaction follows a stepwise mechanism:
Comparative Performance of Catalysts:
| Catalyst | Temperature (°C) | Pressure (mmHg) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 280 | 20 | 72 | 85 |
| Pt/Al₂O₃ | 300 | 15 | 68 | 78 |
| Ni-Mo/SiO₂ | 320 | 30 | 65 | 70 |
Challenges in Industrial Implementation
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Coke Formation : Prolonged exposure to high temperatures leads to catalyst deactivation via carbon deposition. Regeneration cycles with oxygen or steam are required.
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Product Isolation : The diene must be rapidly cooled to prevent thermal degradation, often necessitating cryogenic trapping systems.
Acid-Catalyzed Dehydration of Dienols
A less common but mechanistically intriguing route involves the dehydration of dienol intermediates. This method leverages Brønsted or Lewis acids to induce elimination of water from 2,3-dimethylcyclohexane-1,3-diol.
Reaction Dynamics
Using concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 80–100°C, the dienol undergoes protonation at the hydroxyl group, followed by loss of water to generate the diene. The reaction is highly sensitive to acid strength, with weaker acids favoring incomplete dehydration and stronger acids risking carbocation rearrangements.
Example Protocol:
Competing Pathways
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Carbocation Rearrangements : Protonation of the dienol can lead to hydride shifts, forming tertiary carbocations that yield isomeric alkenes.
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Over-Oxidation : Strong oxidizing agents (e.g., HNO₃) may oxidize the diene to diketones or carboxylic acids.
Thermal Isomerization of Polyenes
Recent advances have explored the use of thermal electrocyclic reactions to access this compound from linear polyenes. For example, heating (3Z)-3,4-dimethyl-1,3,5-hexatriene at 300–400°C induces a-sigmatropic shift, followed by electrocyclic ring closure to form the cyclohexadiene.
Mechanistic Insights
The reaction proceeds via a concerted pericyclic mechanism, as described by the Woodward-Hoffmann rules. The transition state involves a suprafacial-suprafacial interaction, preserving the stereochemistry of the starting material.
Optimization Parameters:
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Residence Time : Short reaction times (≤5 minutes) minimize secondary isomerization to 1,4-dienes.
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Atmosphere : Inert gases (e.g., argon) prevent oxidative degradation.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of the four primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Dehydrohalogenation | 65–75 | 90–95 | Laboratory | Moderate |
| Catalytic Dehydrogenation | 70–85 | 85–90 | Industrial | High |
| Acid-Catalyzed Dehydration | 55–60 | 80–85 | Laboratory | Low |
| Thermal Isomerization | 40–50 | 75–80 | Pilot Scale | Very High |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: 2,3-Dimethylcyclohexane.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
2,3-Dimethyl-1,3-cyclohexadiene is a valuable precursor in organic synthesis:
- Reagent in Organic Reactions: It is utilized in various organic reactions due to its reactive double bonds.
- Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Biology
In biological research:
- Enzyme-Catalyzed Reactions: It plays a role in studies related to enzyme mechanisms and metabolic pathways involving cyclohexadiene derivatives.
- Metabolic Studies: Investigations into the metabolism of cyclohexadiene derivatives highlight its potential biological significance.
Medicine
In medicinal chemistry:
- Pharmaceutical Building Block: Ongoing research explores its potential as a precursor for bioactive compounds and pharmaceuticals.
- Therapeutic Applications: Studies are being conducted to evaluate its efficacy in drug formulations.
Industrial Applications
The compound is utilized in various industrial processes:
- Production of Specialty Chemicals: It is involved in creating specialty chemicals that require specific properties.
- Polymer Manufacturing: Used as a monomer or additive in polymer production to enhance material properties .
Case Study 1: Enzyme Mechanism Studies
Research conducted at a prominent university investigated the role of this compound in enzyme-catalyzed reactions. The findings suggested that the compound could influence reaction pathways significantly, leading to insights into enzyme specificity and efficiency.
Case Study 2: Pharmaceutical Development
A pharmaceutical company explored the use of this compound as a precursor for developing new anti-inflammatory drugs. Initial results indicated promising activity against specific inflammatory pathways, warranting further investigation into its therapeutic potential.
Data Tables
| Property | Value |
|---|---|
| Density | 0.726 g/mL at 25 °C |
| Storage Temperature | 2-8 °C |
| Common Reagents for Reactions | Potassium permanganate (oxidation), Hydrogen gas (reduction) |
| Reaction Type | Products |
|---|---|
| Oxidation | Diketones or carboxylic acids |
| Reduction | 2,3-Dimethylcyclohexane |
| Substitution | Halogenated or nitrated derivatives |
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 2,3-dimethyl-1,3-cyclohexadiene with structurally related cyclic and linear dienes:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₂ | 108.18 | 4430-91-5 | Cyclic, conjugated diene; methyl groups at C2/C3 |
| 1,3-Cyclohexadiene | C₆H₈ | 80.13 | 592-57-4 | Cyclic, conjugated diene; no substituents |
| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | 82.14 | 51411-24-6 | Linear, conjugated diene; methyl groups at C2/C3 |
| α-Phellandrene | C₁₀H₁₆ | 136.23 | 2243-33-6 | Cyclic, conjugated diene; isopropyl and methyl substituents |
Key Observations :
- Ring Strain vs. Stability : The cyclic structure of this compound reduces ring strain compared to smaller cyclic dienes (e.g., 1,3-cyclohexadiene), enhancing thermal stability .
- Substituent Effects : Methyl groups at C2/C3 increase steric hindrance, slowing addition reactions compared to unsubstituted 1,3-cyclohexadiene .
Reactivity and Kinetic Behavior
Mechanistic Insights :
- Addition Reactions : The methyl groups in this compound stabilize carbocation intermediates during HBr addition, favoring thermodynamic control (1,4-adducts) over kinetic products .
- Thermal Behavior : Its cyclic conjugation allows reversible electrocyclization, whereas linear analogs like 2,3-dimethyl-1,3-butadiene decompose rapidly under high-temperature conditions .
Biological Activity
2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C₈H₁₂. It is a derivative of cyclohexadiene characterized by two methyl groups at the second and third carbon atoms of the cyclohexadiene ring. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its potential biological activities and applications.
The structure of this compound features a cyclic arrangement with two double bonds, contributing to its reactivity in chemical reactions. It can undergo various transformations, including Diels-Alder reactions and oxidation processes, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its presence as a significant component in essential oils with antibacterial properties. Specifically, it was found to contribute approximately 9.87% to the antimicrobial activity of certain essential oils, demonstrating effectiveness against various bacterial strains .
Enzyme Interaction
The compound has been utilized in studies related to enzyme-catalyzed reactions . Its interactions with enzymes can provide insights into metabolic pathways involving cyclohexadiene derivatives. For instance, it has been investigated for its role as a substrate or inhibitor in specific enzymatic processes .
Toxicity and Safety Profile
Toxicological assessments have shown that this compound has a relatively low toxicity profile. In acute toxicity studies, it demonstrated an LD50 greater than 5000 mg/kg body weight, indicating low toxicity . However, some irritant effects were noted in skin and eye irritation tests, suggesting that while it is generally safe at low concentrations, caution should be exercised during handling.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Cell Membranes : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways of pathogens.
Study on Antibacterial Activity
A study examining the antibacterial properties of essential oils containing this compound found that its presence significantly enhanced the overall antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to quantify the inhibition zones and confirmed the compound's role in enhancing antibacterial activity .
Enzyme Inhibition Study
Another investigation focused on the enzyme inhibition potential of this compound. The results indicated that this compound could inhibit specific enzymes involved in bacterial metabolism. This inhibition was quantified using kinetic assays that measured changes in substrate turnover rates in the presence and absence of the compound .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound compared to other similar compounds, a comparison table is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Two methyl groups on a cyclohexadiene ring | Antibacterial activity; enzyme interactions |
| 1,3-Cyclohexadiene | Basic cycloalkene structure | Less pronounced biological activity |
| (+)-Sativene | Sesquiterpene with broader applications | Anti-inflammatory; neuroprotective |
Q & A
Basic: What spectroscopic methods are recommended for characterizing 2,3-Dimethyl-1,3-cyclohexadiene, and what key spectral features should researchers expect?
Answer:
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra can identify molecular ions (M⁺) and fragmentation patterns. For example, NIST data (though limited for this compound) suggest analyzing peaks corresponding to loss of methyl groups or ring-opening fragments .
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR): Stretching vibrations for C=C (1650–1600 cm⁻¹) and C-H (sp³, 2900–3000 cm⁻¹) provide additional validation.
Basic: How do IUPAC nomenclature rules apply to substituted cyclohexadienes like this compound?
Answer:
- Numbering: Prioritize the diene system (1,3-positions) to minimize substituent locants. Methyl groups are assigned the lowest possible numbers (2 and 3) .
- Stereochemistry: If applicable, specify cis/trans or E/Z configurations for substituents. For example, 2,3-dimethyl groups on a 1,3-diene system would be cis if on the same face of the ring.
- Common Errors: Avoid misassigning the parent chain; cyclohexadiene takes precedence over acyclic analogs .
Advanced: How do kinetic vs. thermodynamic controls affect HBr addition to this compound?
Answer:
- Kinetic Control (Peroxide-Free): Favors 1,2-addition via carbocation intermediates. For example, protonation at C1 generates a tertiary carbocation, leading to 2-bromo-3,4-dimethylcyclohexene .
- Thermodynamic Control (Peroxide-Present): Radical-mediated 1,4-addition dominates due to stability of allylic radicals. Products like 4-bromo-2,3-dimethylcyclohexene are common .
- Analytical Differentiation: Use GC-MS to separate isomers and ¹H NMR to distinguish allylic vs. vinylic proton environments.
Advanced: What role does thermal isomerization play in synthesizing this compound?
Answer:
- Synthesis Pathway: Thermal electrocyclization of (3Z)-3,4-dimethyl-1,3,5-hexatriene at 300–400°C yields the target diene via [1,5]-sigmatropic shifts. Higher temperatures (>400°C) promote undesired isomerization to 1,4-dienes or methylenecyclohexene .
- Optimization: Use short reaction times and inert atmospheres to minimize byproducts. Catalytic acids (e.g., H₂SO₄) may stabilize intermediates but risk side reactions .
Advanced: How can computational models predict regioselectivity in Diels-Alder reactions involving this compound?
Answer:
- Frontier Molecular Orbital (FMO) Theory: Analyze HOMO (diene) and LUMO (dienophile) interactions. The electron-rich 1,3-diene system favors electron-deficient dienophiles like acrylonitrile .
- Rate Constants: Computational studies (e.g., DFT calculations) show higher rate constants for cycloadditions with electron-withdrawing substituents (Table 1, ).
- Limitations: Solvent effects and steric hindrance from methyl groups are often underestimated in silico.
Advanced: How are rate coefficients determined for atmospheric oxidation of this compound?
Answer:
- Relative Rate Method: Compare reaction rates with reference compounds (e.g., 2,3-dimethyl-1,3-butadiene) under controlled ozone exposure. Absolute rate coefficients are derived using Arrhenius parameters (e.g., cm³ molecule⁻¹ s⁻¹) .
- Experimental Setup: Use smog chambers with FTIR or GC-MS for product analysis. Temperature gradients (200–400 K) validate kinetic models .
Advanced: How do competing reaction pathways (e.g., electrocyclization vs. Diels-Alder) influence product distribution?
Answer:
- Electrocyclization: Thermally driven [1,5]-shifts convert trienes to cyclohexadienes. Competing Diels-Alder reactions require dienophiles (e.g., maleic anhydride) and are favored at lower temperatures .
- Control Strategies: Adjust temperature, catalyst loading, and dienophile concentration. For example, excess acrylonitrile shifts selectivity toward cycloadducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
